molecular formula C9H15F2N3O B11738261 2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol CAS No. 1856047-57-8

2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol

Cat. No.: B11738261
CAS No.: 1856047-57-8
M. Wt: 219.23 g/mol
InChI Key: CEKNIJYCUDFTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is a chemical compound with the molecular formula C9H15F2N3O It is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a methyl group, as well as an ethan-1-ol moiety linked through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced through a nucleophilic substitution reaction using a difluoroethyl halide.

    Methylation: The methyl group can be introduced via alkylation using a methylating agent such as methyl iodide.

    Amination and Ethanol Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets. The difluoroethyl group and pyrazole ring are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2-difluoroethyl)amino]ethan-1-ol
  • 2-(1,1-Difluoroethyl)-4-methyl-pyridine

Uniqueness

2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is unique due to the combination of its difluoroethyl group, pyrazole ring, and ethan-1-ol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

1856047-57-8

Molecular Formula

C9H15F2N3O

Molecular Weight

219.23 g/mol

IUPAC Name

2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methylamino]ethanol

InChI

InChI=1S/C9H15F2N3O/c1-7-8(4-12-2-3-15)5-13-14(7)6-9(10)11/h5,9,12,15H,2-4,6H2,1H3

InChI Key

CEKNIJYCUDFTQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.